molecular formula C8H9ClF3NO B578661 N-Methyl-2-(trifluoromethoxy)aniline hydrochloride CAS No. 1215206-13-5

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B578661
CAS No.: 1215206-13-5
M. Wt: 227.611
InChI Key: RMCYZTBLDMTNHE-UHFFFAOYSA-N
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Description

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO. It is known for its unique trifluoromethoxy group attached to the aniline ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of N-methylaniline with trifluoromethoxy-containing reagents under controlled conditions. One common method is the reaction of N-methylaniline with trifluoromethoxybenzene in the presence of a catalyst such as palladium or copper . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoromethoxy group and the presence of the N-methyl group. These structural features contribute to its distinct reactivity and functional group compatibility, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCYZTBLDMTNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681965
Record name N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-13-5
Record name Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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